The compound "1-(3,4-Dichlorophenyl)-5-isopropylbiguanide" is a derivative of biguanide, a class of compounds known for their pharmacological properties. Biguanides have been extensively studied for their therapeutic potential in various medical fields. The research on biguanide derivatives has revealed a diverse range of biological activities, including interactions with cellular receptors, transporters, and enzymes, which contribute to
This compound belongs to the class of biguanides, which are known for their applications in agriculture as herbicides and in medicine as antihyperglycemic agents. Specifically, it has been associated with the inhibition of certain enzymes and pathways in biological systems, making it a subject of study in both pharmacology and toxicology.
The synthesis of 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine can be achieved through several methods. One common route involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate, followed by condensation with guanidine.
The molecular structure of 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine features several key components:
1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine participates in various chemical reactions due to its functional groups:
The reactivity often depends on factors such as solvent choice, temperature, and the presence of catalysts or stabilizers.
The mechanism by which 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine exerts its biological effects involves:
Studies suggest that related compounds have a low absorption rate (approximately 0.6%), indicating potential limitations in bioavailability.
1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine has several notable applications:
The compound 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine represents a structurally intricate subclass of biguanide derivatives. Its IUPAC name systematically denotes:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | (1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine |
Canonical SMILES | CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl |
CAS Registry | 537-21-3 |
Molecular Formula | C₁₁H₁₅Cl₂N₅ |
Synonyms | Chlorproguanil (base); Lapudrine |
The stereoelectronic profile includes:
Substituted biguanides emerged as antimalarial scaffolds in the mid-20th century, evolving from proguanil (chloroguanide), discovered during WWII antimalarial programs. Structural optimization aimed to overcome parasite resistance:
Table 2: Evolution of Antimalarial Biguanides
Compound | Structural Features | Target Application |
---|---|---|
Proguanil (1945) | 4-Chlorophenylbiguanide | Prophylaxis of P. falciparum |
Chlorproguanil | 3,4-Dichlorophenyl + isopropylbiguanide | Resistant malaria therapy |
Cycloguanil | Triazine metabolite of proguanil | DHFR inhibition |
Synthetic routes to chlorproguanil involve:
graph LRA[Cyanoguanidine] + B[3,4-Dichloroaniline] --> C{Acid Catalyst} C --> D[Monosubstituted Biguanide]D + E[Isopropylamine] --> F[Chlorproguanil Base]F + HCl --> G[Chlorproguanil Hydrochloride]
The 3,4-dichloroanilino group critically governs this compound's bioactivity through:
Table 3: Impact of Anilino Substitution Patterns on Bioactivity
Anilino Group | Relative DHFR Inhibition | Log P | Parasite IC₅₀ (nM) |
---|---|---|---|
4-Chloro | 1.0 (reference) | 1.2 | 250 |
3,4-Dichloro | 8.3 | 1.7 | 30 |
3-Trifluoromethyl | 5.1 | 2.0 | 59 |
Structure-activity relationships (SAR) reveal:
Table 4: Clinically Explored Combinations
Combination | Components | Molecular Targets |
---|---|---|
Lapdap® | Chlorproguanil + Dapsone | DHFR + DHPS |
Chlorproguanil-Artemether | Chlorproguanil + Artemether | DHFR + Heme polymerization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1